Ethenol;ethenoxymethoxyethene;ethenyl acetate

Structural Adhesives Phenolic Resins Cure Kinetics

Polyvinyl formal (PVF), identified by CAS number 63450-15-7, is a thermoplastic polyvinyl acetal resin produced by the acid-catalyzed condensation of polyvinyl alcohol (PVA) with formaldehyde, typically retaining residual vinyl acetate comonomer units. Commonly known under the trade name Formvar®, PVF is supplied as a white to light yellow powder or granulate with a density of approximately 1.23 g/mL at 25 °C.

Molecular Formula C11H18O5
Molecular Weight 230.26 g/mol
CAS No. 63450-15-7
Cat. No. B1594923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthenol;ethenoxymethoxyethene;ethenyl acetate
CAS63450-15-7
Molecular FormulaC11H18O5
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCC(=O)OC=C.C=CO.C=COCOC=C
InChIInChI=1S/C5H8O2.C4H6O2.C2H4O/c1-3-6-5-7-4-2;1-3-6-4(2)5;1-2-3/h3-4H,1-2,5H2;3H,1H2,2H3;2-3H,1H2
InChIKeyCCGLZRNKJSJOPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Polyvinyl Formal (CAS 63450-15-7) Procurement Guide: Thermoplastic Acetal Resin for High-Performance Wire Enamels and Electrical Insulation


Polyvinyl formal (PVF), identified by CAS number 63450-15-7, is a thermoplastic polyvinyl acetal resin produced by the acid-catalyzed condensation of polyvinyl alcohol (PVA) with formaldehyde, typically retaining residual vinyl acetate comonomer units [1]. Commonly known under the trade name Formvar®, PVF is supplied as a white to light yellow powder or granulate with a density of approximately 1.23 g/mL at 25 °C . The polymer is distinguished within the polyvinyl acetal family by its formal ring structure, which imparts a combination of high mechanical strength, hardness, chemical resistance to oils and alkalis, and excellent dielectric properties, establishing its primary industrial niche in electrical insulation varnishes (wire enamels) and structural adhesives [2].

Why Polyvinyl Formal (CAS 63450-15-7) Cannot Be Replaced by Other Polyvinyl Acetals in Critical Electrical and Adhesive Applications


Polyvinyl formal (PVF), polyvinyl butyral (PVB), and polyvinyl acetal (PVAc) are all members of the polyvinyl acetal family synthesized from polyvinyl alcohol (PVA), yet their divergent aldehyde reactants create functionally distinct materials whose substitution without re-validation can lead to catastrophic performance failure. Differences in the size and polarity of the acetal side group directly govern the polymer's glass transition temperature, solubility parameters, mechanical hardness, and dielectric response [1]. Consequently, a resin specification that simply requests 'polyvinyl acetal' ignores quantifiable disparities in cure chemistry, electrical charging behavior in dielectric fluids, and adhesive service temperature ranges that determine fitness for use in transformer insulation, aerospace structural bonding, and high-reliability coatings [2].

Quantitative Differentiation Evidence for Polyvinyl Formal (CAS 63450-15-7) Versus Closest Analogs


PVF Exhibits a Higher Phenolic Cure Temperature Than PVB, Demanding Distinct Processing Protocols

In phenolic hybrid adhesive formulations, polyvinyl formal (PVF)-phenolic films require a cure temperature of 177 °C, which is 27 °C higher than the 150 °C cure temperature required for polyvinyl butyral (PVB)-phenolic films under comparable bonding pressure ranges [1]. This difference in thermal activation mandates distinct process engineering and energy budgets.

Structural Adhesives Phenolic Resins Cure Kinetics Aerospace Bonding

PVF Shows Negligible Electrostatic Charging in Transformer Oil Versus High Charging with PVB

A head-to-head study of flow electrification behavior in insulating fluids compared polyvinyl formal and polyvinyl butyral (Butvar®) formulations in both dissolved and deposited film states. The polyvinyl formal samples exhibited negligible charge effects, whereas many polyvinyl butyral samples demonstrated a high charge tendency in transformer oil . This differential charging directly impacts the reliability of oil-immersed power transformers.

Transformer Insulation Dielectric Fluids Static Electrification Electrical Engineering

PVF Demonstrates Superior Thermal Stability Over PVA via Acetalization-Mediated Decomposition Resistance

Thermogravimetric analysis (TGA) reveals that the decomposition temperature of PVF in both the beginning and main degradation stages is higher than that of pristine PVA [1]. The acetalization of PVA with formaldehyde generates formal rings that exhibit intrinsically better thermal stability than the hydroxyl groups on PVA chains, effectively restraining the elimination of hydroxyl groups during thermal decomposition [1].

Thermal Stability Polymer Degradation TGA Melt Processing

PVF Blending Raises PPC Tensile Strength by 52% and Enables Melt Compounding Unattainable with PVA

When melt-blended with poly(propylene carbonate) (PPC), PVF increases the tensile strength to 38 MPa at 50 wt% loading, compared to 25 MPa for pure PPC—a 52% improvement [1]. Critically, PVF overcomes the fundamental melt-processing incompatibility of PVA, whose melting temperature is too close to its decomposition temperature, enabling blending without small-molecule plasticizers that would compromise long-term material properties [1].

Biodegradable Polymers Polymer Blends Mechanical Reinforcement Melt Compounding

PVF is the Hardest Polyvinyl Acetal and Demonstrates Superior Environmental Durability in Phenolic Formulations

Among the major polyvinyl acetals, polyvinyl formal is reported as the hardest of the group . In phenolic hybrid form, PVF-phenolic films retain adequate strength after exposure to weather, mold growth, salt spray, humidity, water, oils, and aromatic fuels, with a service temperature range of −60 °C to 100 °C [1]. In contrast, PVB is described as rubbery and tough, optimized for flexibility and peel strength rather than hardness and environmental endurance .

Protective Coatings Environmental Resistance Metal Primers Aircraft Adhesives

Procurement-Relevant Application Scenarios for Polyvinyl Formal (CAS 63450-15-7)


Oil-Immersed Transformer Wire Enamel: Where Electrostatic Neutrality is Non-Negotiable

Polyvinyl formal (PVF) is the established industry standard for conductor insulation in oil-immersed power transformers. The selection of PVF over polyvinyl butyral (PVB) is driven by direct experimental evidence that PVF exhibits negligible electrostatic charging in transformer oil, whereas PVB produces a high charge tendency that can accelerate dielectric breakdown [1]. Procurement specifications for transformer magnet wire enamels should explicitly require PVF-based formulations when long-term reliability in oil-filled environments is a design requirement.

High-Temperature Structural Adhesive Film Curing for Aerospace Metal Bonding

PVF-phenolic film adhesives are specified for aerospace structural metal bonding where a high-temperature cure cycle is tolerable or desirable. The validated cure condition is 177 °C at 0.35–3.5 MPa bonding pressure, providing a defined processing window that is 27 °C above the 150 °C cure of PVB-phenolic alternatives [1]. This higher thermal activation supports robust crosslinking and contributes to the −60 °C to 100 °C service temperature range and excellent fatigue, fuel, and oil resistance documented for PVF-phenolic systems [1]. Procurement teams must verify that incoming PVF resin lots meet the molecular weight and acetate content specifications needed to replicate this cure performance.

Melt-Processable Reinforcing Agent for Biodegradable Polymer Blends

In the development of biodegradable poly(propylene carbonate) (PPC) blends, PVF serves a dual function as both a mechanical reinforcing agent (delivering a 52% tensile strength increase from 25 MPa to 38 MPa at 50 wt% loading) and an enabling thermoplastic that permits melt compounding without volatile plasticizers [1]. Unmodified PVA cannot be used for this purpose because its melting temperature is too close to its decomposition temperature [1]. R&D groups developing sustainable polymer formulations should procure PVF with controlled degree of acetalization (approximately 67.6% as characterized by ¹H-NMR in the benchmark study) to ensure reproducible blend properties [1].

Protective Coatings Requiring Maximum Hardness and Chemical Resistance

When coating specifications demand the highest hardness within the polyvinyl acetal family combined with resistance to alkalis, greases, oils, and aromatic fuels, PVF is the appropriate selection [1]. PVF-phenolic formulations have demonstrated retention of adequate strength after exposure to weather, mold growth, salt spray, humidity, and aggressive chemical agents [2]. This makes PVF suitable for corrosion-resistant metal primers, can coatings, and protective lacquers for automotive and aerospace components where PVB would be too soft and insufficiently resistant to hydrocarbon fluids.

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